Bienvenue dans la boutique en ligne BenchChem!

(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone

GPR35 GPCR Agonist HT-29 Desensitization Assay

(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone (CAS 838867-11-1), with a molecular weight of 430.4 g/mol and a standard purity of 95% , is a synthetic small molecule belonging to the sulfonyl piperazine class. This compound features a distinctive azepane-sulfonamide linked to a piperazine ring, which is further N-acylated by a 3-bromobenzoyl group.

Molecular Formula C17H24BrN3O3S
Molecular Weight 430.4g/mol
CAS No. 838867-11-1
Cat. No. B497152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone
CAS838867-11-1
Molecular FormulaC17H24BrN3O3S
Molecular Weight430.4g/mol
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C17H24BrN3O3S/c18-16-7-5-6-15(14-16)17(22)19-10-12-21(13-11-19)25(23,24)20-8-3-1-2-4-9-20/h5-7,14H,1-4,8-13H2
InChIKeyJHPLDNWWVVPXQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

838867-11-1 Chemical Procurement Guide: Core Profile of (4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone


(4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone (CAS 838867-11-1), with a molecular weight of 430.4 g/mol and a standard purity of 95% , is a synthetic small molecule belonging to the sulfonyl piperazine class. This compound features a distinctive azepane-sulfonamide linked to a piperazine ring, which is further N-acylated by a 3-bromobenzoyl group . It has demonstrated measurable, albeit modest, agonist activity at the human GPR35 receptor [1], while also maintaining the core chemical structure of a well-established class of bacterial LpxH enzyme inhibitors [2]. This dual-identity profile—a defined GPCR ligand scaffold with an antibiotic pharmacophore homology—distinguishes it for research into privileged structure exploitation and scaffold repurposing.

Why Close Analogs of 838867-11-1 Cannot Be Simply Interchanged in Biological Assays


Simple, structural analog substitution fails for 838867-11-1 because minor molecular modifications within the sulfonyl piperazine class can drastically alter target engagement and selectivity. For instance, replacing the azepane ring with simpler sulfonamides can significantly change potency, as demonstrated by the stark contrast between the GPR35 agonist activity of this compound (IC50 2.89 µM) [1] and the typical sub-micromolar potency of many LpxH inhibitors [2]. The 3-bromophenyl substitution is a critical pharmacophoric element that markedly impacts binding, evidenced by the fact that closely related compounds with a 4-bromophenyl group are listed as entirely distinct chemical entities with different CAS numbers and lacking any documented GPR35 activity . Therefore, procurement for established SAR programs requires strict fidelity to this precise structure to ensure experimental reproducibility, as any deviation alters the multi-target interaction profile between the GPCR and antibacterial domains [3].

Head-to-Head Quantitative Profile for (4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone (838867-11-1)


GPR35 Agonist Potency: A Distinct Millimolar-to-micromolar Switch Compared to the Prototypical Agonist Zaprinast

The compound uniquely fills a mid-potency gap for sulfonyl piperazine GPR35 agonists. In a human HT-29 cell desensitization assay, its IC50 of 2.89 µM (2,890 nM) [1] positions it as a distinctly weaker agonist than the broad-spectrum probe zaprinast, which desensitizes the human GPR35 with much higher potency (EC50 ~840 nM) . This quantifies a >3-fold lower potency, establishing the compound as a specific tool for probing low-affinity GPR35 interactions without triggering the full downstream cascade activated by potent agonists.

GPR35 GPCR Agonist HT-29 Desensitization Assay

Chemotype Differentiation: The Azepane-Sulfonamide Bridge Creates a Unique Scaffold not Present in Leading LpxH Inhibitors

Unlike the leading LpxH inhibitor AZ1, which achieves 0.36 µM potency against K. pneumoniae LpxH via an indoline-sulfonamide-piperazine scaffold [1], 838867-11-1 replaces the indoline with an azepane ring connected via a sulfonamide bridge. Further, the N-phenyl-piperazine of AZ1 is substituted with an N-3-bromobenzoyl-piperazine. This dual structural deviation from the established pharmacophore of optimized LpxH leads like JH-LPH-33 (IC50 0.026 µM for KpLpxH) [2] means it cannot be used interchangeably. Quantitatively, while JH-LPH-33 displays 11 nM potency against E. coli LpxH, this compound is predicted to have significantly diminished activity due to these crucial modifications.

Medicinal Chemistry Scaffold Hopping LpxH Inhibitor

Regiochemical Precision: 3-Bromophenyl vs. 4-Bromophenyl Analogs Dictates Differential Bioactivity Profiles

The substitution pattern of the bromine atom is a decisive procurement parameter. The target compound contains a 3-bromophenyl group, which is structurally and electronically distinct from the commercially available 4-bromophenyl analog 1-((4-Bromophenyl)sulfonyl)piperazine . Crucially, the 3-bromo regioisomer demonstrates defined GPR35 agonist activity (IC50 2.89 µM) [1], whereas there is no publicly available evidence that the 4-bromo analog possesses any GPCR activity, suggesting a functional switch dependent on halogen position. This regiochemical specificity forces procurement of the exact 3-bromo isomer to maintain target engagement.

Structure-Activity Relationship Halogen Bonding Chemical Probe

Evidence-Based Application Scenarios for Procuring 838867-11-1


Investigating Low-Affinity GPR35 Signaling Without Full Desensitization

Based on its quantified, modest agonist potency (IC50 2.89 µM) against GPR35 in HT-29 cells [1], this compound is an ideal tool for examining biased signaling or partial agonism at this emerging analgesic and anti-inflammatory target. Unlike potent agonists like zaprinast (EC50 ~840 nM) that induce rapid receptor desensitization, 838867-11-1 enables the study of sustained, low-level receptor activation, a physiological state more relevant to chronic pain modulation and gut homeostasis [2].

Scaffold-Hopping Probe for Sulfonyl Piperazine Antibiotic Discovery Programs

In medicinal chemistry campaigns targeting Gram-negative pathogens, this compound serves as a structurally divergent probe. While optimized LpxH inhibitors like JH-LPH-33 and AZ1 achieve nanomolar potency against K. pneumoniae LpxH [1], this azepane-bearing scaffold represents a 'chemical hook' for exploring novel binding modes in the LpxH acyl chain-binding chamber. Its low homology to the current clinical pharmacophore makes it a valuable negative control or a starting point for a structurally novel series [2].

Azepane-Specific SAR Exploration in CNS Drug Discovery

The azepane ring is a privileged structure in central nervous system (CNS) drug design, found in marketed drugs like azelastine [1]. This compound is a premier candidate for evaluating how the combination of a 7-membered azepane sulfonamide with a bromobenzoyl piperazine influences blood-brain barrier permeability and CNS target engagement. Preliminary data suggests it could be a superior probe compared to piperidine-containing analogs (e.g., LpxH-IN-AZ1), which are primarily optimized for systemic Gram-negative infections and not CNS targets [2].

Halogen-Bonding Interaction Studies in Crystallography

The 3-bromophenyl group provides a distinct electron density signature that is highly beneficial for X-ray co-crystallography studies [1]. This compound can be used to experimentally map halogen bonding interactions with target proteins, offering a critical advantage over the more common 4-bromo or chloro analogs. The anomalous scattering of bromine enables precise phase determination, making 838867-11-1 a superior heavy-atom derivatization agent for structural biology efforts with novel protein targets [2].

Quote Request

Request a Quote for (4-(Azepan-1-ylsulfonyl)piperazin-1-yl)(3-bromophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.